molecular formula C13H11BrO B1277834 4-Bromo-4'-methoxybiphenyl CAS No. 58743-83-2

4-Bromo-4'-methoxybiphenyl

Cat. No.: B1277834
CAS No.: 58743-83-2
M. Wt: 263.13 g/mol
InChI Key: CMYZTJCWFRFRIW-UHFFFAOYSA-N
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Description

4-Bromo-4’-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a methoxy group. This compound is known for its applications in organic synthesis and serves as an intermediate in the production of various chemicals, including pharmaceuticals, dyes, and liquid crystal materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-methoxybiphenyl can be synthesized through several methods. One common approach involves the reaction of anisole with bromobenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the preparation of 4-Bromo-4’-methoxybiphenyl often involves the use of Friedel-Crafts acylation followed by bromination. This method ensures high yield and purity of the product. The reaction conditions are carefully monitored to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-4’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-methoxybiphenyl involves its interaction with various molecular targets. The bromine and methoxy substituents influence the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-hydroxybiphenyl: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Bromo-4’-nitrobiphenyl: Contains a nitro group instead of a methoxy group.

    4-Bromo-4’-aminobiphenyl: Contains an amino group instead of a methoxy group.

Uniqueness

4-Bromo-4’-methoxybiphenyl is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

1-bromo-4-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYZTJCWFRFRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398664
Record name 4-Bromo-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58743-83-2
Record name 4-Bromo-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-4'-methoxybiphenyl
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Part A: To a solution of 12.4 grams (5.0 mmol) of 4-(4′-bromophenyl)phenol in 50 mL of dimethylformamide was added 10.1 grams of potassium carbonate followed by 10.51 grams of iodomethane and this stirred at room temperature for 48 hours. The solution was diluted with 400 mL of water and extracted with ethyl acetate. The organics were dried over magnesium sulfate filtered and concentrated to yield 14.1 grams of crude product. Purification by recrystallization from ethyl acetate hexane gave 8.2 grams of 4-(4′-bromophenyl)anisole as a white crystalline solid.
Quantity
12.4 g
Type
reactant
Reaction Step One
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10.1 g
Type
reactant
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50 mL
Type
solvent
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10.51 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under an argon atmosphere, p-dibromobenzene (9.99 g), 4-methoxyphenylboronic acid (2.03 g) and tetrakistriphenylphosphine palladium (497 mg) were dissolved in dimethoxyethane (20 ml). A 2M aqueous sodium carbonate solution (20 ml) was added and the mixture was heated under reflux for 14 h. The reaction mixture was cooled to room temperature and the precipitated crystals were collected by filtration. The obtained crystals were dissolved in ethyl acetate and insoluble materials were filtered off. The solvent was evaporated and the obtained solid was washed with hexane to give the title compound (2.09 g) as a colorless solid.
Quantity
9.99 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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